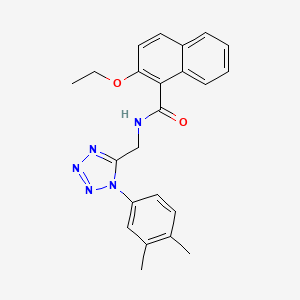

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide

Description

N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide is a synthetic compound featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group, linked via a methylene bridge to a 2-ethoxy-naphthamide moiety. The tetrazole ring is a common pharmacophore in medicinal chemistry due to its bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and bioavailability. The 3,4-dimethylphenyl group likely contributes to lipophilicity and steric bulk, while the ethoxy-naphthamide moiety may influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-ethoxynaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-4-30-20-12-10-17-7-5-6-8-19(17)22(20)23(29)24-14-21-25-26-27-28(21)18-11-9-15(2)16(3)13-18/h5-13H,4,14H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULMJITZYUJLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring through the reaction of 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions. This intermediate is then reacted with 2-ethoxy-1-naphthoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tetrazole ring and naphthamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The naphthamide group may contribute to the compound’s ability to intercalate into DNA or interact with other biomolecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Analogues

Compound 8 (Methyl 1-[[1-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate)

- Structure: Features a chlorotrityl-protected tetrazole linked to an imidazole-propanoate ester.

- Synthesis : Prepared via general procedure 2 with 90% yield, indicating robust synthetic accessibility .

- Key Differences: The chlorotrityl group and imidazole-propanoate ester contrast with the target compound’s dimethylphenyl and naphthamide groups. These differences may reduce steric hindrance in the target compound while increasing hydrophobicity.

Candesartan (2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid)

- Structure : A clinically used angiotensin II receptor antagonist with a tetrazole, ethoxy group, and benzimidazole-carboxylic acid.

Triazole-Naphthamide Derivatives

6a (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide)

- Structure : Contains a triazole ring instead of tetrazole, with a naphthalene-oxy-methyl group.

- Key Differences : The triazole ring has different electronic properties (e.g., reduced acidity compared to tetrazole), and the acetamide linkage contrasts with the target’s methylene bridge.

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 3,4-dimethylphenyl group in the target compound likely increases logP compared to chlorotrityl (Compound 8) or unsubstituted phenyl groups (6a).

- Spectral Data :

Research Implications and Gaps

- Synthetic Routes : The target compound’s synthesis could leverage methodologies from (tetrazole alkylation) or (click chemistry), but optimization would be required for the naphthamide linkage.

- Pharmacological Potential: Structural similarities to candesartan suggest angiotensin receptor antagonism as a plausible mechanism, though empirical validation is needed.

- Data Limitations : Melting points, exact NMR shifts, and biological activity data for the target compound are absent in the provided evidence, highlighting a need for further experimental studies.

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide is a compound of interest due to its complex structure and potential biological activities. The compound incorporates a tetrazole ring, which is known for its diverse pharmacological properties, and a naphthamide moiety that may enhance its biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The molecular formula for this compound is with a molecular weight of 387.4 g/mol. The structure features:

- A tetrazole ring , which can mimic carboxylic acids in biological systems.

- A naphthamide group , contributing to potential intercalation with DNA or interaction with various biomolecules.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Tetrazole Ring : This can be achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.

- Coupling Reaction : The resulting tetrazole intermediate is then reacted with 2-ethoxy-1-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole moiety acts as a bioisostere for carboxylic acids, facilitating binding to enzymes or receptors with high affinity. The naphthamide group may enhance the compound’s ability to intercalate into DNA or interact with other biomolecules, leading to various biological effects.

Antioxidant Activity

In studies evaluating antioxidant properties, compounds containing tetrazole rings have shown significant activity against reactive oxygen species (ROS). This suggests that this compound may exhibit similar protective effects in cellular systems.

Study on Xanthine Oxidase Inhibition

A related study focused on the design and evaluation of tetrazole-containing compounds as xanthine oxidase inhibitors. The findings revealed that modifications to the tetrazole structure could significantly enhance potency. For instance, a compound derived from a similar scaffold exhibited an IC50 value of 0.031 μM, indicating strong inhibition potential .

Data Table: Comparison of Biological Activities

Q & A

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout : Generate target gene-knockout cell lines to confirm on-target effects .

- Microscopy : Use confocal imaging with fluorescent probes (e.g., FITC-labeled compound) to track subcellular localization .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.